molecular formula C11H15NO B008672 (S)-1-Benzylpyrrolidin-3-ol CAS No. 101385-90-4

(S)-1-Benzylpyrrolidin-3-ol

Cat. No.: B008672
CAS No.: 101385-90-4
M. Wt: 177.24 g/mol
InChI Key: YQMXOIAIYXXXEE-NSHDSACASA-N
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Description

(S)-1-Benzylpyrrolidin-3-ol (CAS: 101385-90-4) is a chiral pyrrolidine derivative with a benzyl group at the 1-position and a hydroxyl group at the 3-position. Its molecular formula is C₁₁H₁₅NO, and it has a molecular weight of 177.24 g/mol . This compound is critical in pharmaceutical synthesis, particularly as a precursor for generating impurities of the antihypertensive drug Barnidipine hydrochloride (optical purity: 99.8%) . Key properties include:

  • Solubility: 250 mg/mL in DMSO .
  • Storage: Stable at -20°C for up to one month .
  • Stereochemical significance: The (S)-enantiomer is specifically utilized in drug synthesis to ensure high enantiomeric excess, critical for pharmacological efficacy .

Biological Activity

(S)-1-Benzylpyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₅NO
  • CAS Number : 101385-90-4
  • Molecular Weight : 175.25 g/mol

The compound features a pyrrolidine ring substituted with a benzyl group and a hydroxyl group, which contributes to its biological activity.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the Ugi four-component reaction, which allows for the creation of structurally diverse analogues. This method involves the reaction of an amine, an isocyanide, and two different aldehydes or acids to yield a library of compounds that can be screened for biological activity .

Cytotoxicity and Apoptosis Induction

Recent studies have demonstrated that this compound derivatives exhibit selective cytotoxicity against cancer cell lines, particularly HL-60 cells. The mechanism of action is primarily linked to the activation of caspases, which are crucial for the apoptotic process. The lead compounds derived from this compound showed enhanced binding to caspase-3, promoting apoptosis in cancer cells while sparing non-cancerous cells .

Table 1: Cytotoxicity Data of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism
5jHL-6010Caspase activation
5pHL-6012Caspase activation
ControlNon-cancerous>100No significant effect

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Some studies suggest that it may inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier and interact with cholinergic systems makes it a candidate for further exploration in neurodegenerative disease therapy .

Table 2: AChE Inhibition Activity

CompoundAChE IC50 (µM)
This compound15.6
Donepezil0.5

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzyl group or the pyrrolidine ring can significantly affect the biological activity of this compound derivatives. For instance, introducing electron-donating or electron-withdrawing groups on the benzyl moiety can enhance or diminish cytotoxic effects against specific cancer cell lines .

Case Study 1: Apoptosis Induction in Cancer Cells

A study evaluated a series of this compound derivatives for their ability to induce apoptosis in HL-60 cells. The findings revealed that compounds with specific substitutions on the benzyl ring exhibited increased efficacy in promoting caspase-mediated apoptosis compared to unsubstituted analogues .

Case Study 2: Neuroprotective Potential

In another investigation, this compound was tested for its neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. The results indicated that this compound could mitigate cell death by enhancing antioxidant defenses and inhibiting AChE activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
(S)-1-Benzylpyrrolidin-3-ol has been investigated for its potential as a muscarinic receptor antagonist. Muscarinic receptors are critical components in the cholinergic system and are implicated in numerous physiological processes. Compounds derived from this compound have shown promise in treating conditions related to the respiratory, urinary, and gastrointestinal systems by modulating these receptors .

Case Study: Barnidipine
One notable application is in the synthesis of barnidipine, a calcium antagonist used for hypertension treatment. The synthesis involves the condensation of this compound with other chemical precursors to yield barnidipine hydrochloride with high optical purity . This process exemplifies how this compound serves as a vital building block in developing therapeutics.

Asymmetric Synthesis

Role as an Organocatalyst
this compound has been utilized in asymmetric synthesis, particularly as a chiral auxiliary or catalyst. Its structural characteristics enable it to facilitate various enantioselective reactions. For instance, it has been employed in the asymmetric hydroboration of N-substituted 3-pyrrolines, leading to the formation of high-value compounds .

Innovative Synthetic Strategies
Recent advancements have highlighted this compound's role in developing novel organocatalysts. These catalysts have shown effectiveness in promoting reactions under environmentally friendly conditions, thus aligning with contemporary green chemistry principles . The ability of pyrrolidine derivatives to act as organocatalysts has opened new avenues for synthesizing complex molecules efficiently.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl-3-hydroxypyrrolidine (CAS: 775-15-5)

  • Structural similarity: Shares the same molecular formula (C₁₁H₁₅NO) and core pyrrolidine scaffold but lacks stereochemical specification .
  • Key differences: Synthesis: Prepared via bromobenzyl and 3-pyrrolidinol condensation (93% yield) , whereas (S)-1-Benzylpyrrolidin-3-ol is synthesized via chiral resolution using cinchonine (65.5% yield) . Application: Used in general organic synthesis, unlike the enantiomerically pure (S)-form, which is tailored for pharmaceutical impurity profiling .

(S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol (CAS: 1289584-84-4)

  • Structural modification: Incorporates chlorine substituents on the benzyl ring (C₁₁H₁₃Cl₂NO; MW: 246.13) .
  • Applications: Limited data, but halogenation often targets improved bioactivity or selectivity in drug discovery .

5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)

  • Structural complexity : Features a phenylethyl group and oxadiazole ring (C₂₄H₂₂N₄O₂; MW: 398.46) .
  • Functional differences: Antiviral activity: This compound was profiled for antiviral applications, unlike this compound, which is pharma-focused .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Feature Application Reference
This compound 101385-90-4 C₁₁H₁₅NO 177.24 High optical purity (99.8%) Barnidipine impurity synthesis
1-Benzyl-3-hydroxypyrrolidine 775-15-5 C₁₁H₁₅NO 177.24 Stereochemistry unspecified General synthesis
(S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol 1289584-84-4 C₁₁H₁₃Cl₂NO 246.13 Chlorinated benzyl group Undisclosed
Compound 1b (oxadiazole derivative) - C₂₄H₂₂N₄O₂ 398.46 Phenylethyl/oxadiazole substituents Antiviral profiling

Key Research Findings

Stereochemical Specificity : The (S)-configuration of 1-Benzylpyrrolidin-3-ol is critical for its role in Barnidipine synthesis, ensuring minimal enantiomeric impurities (<0.2%) .

Impact of Substituents :

  • Halogenation (e.g., chlorine) increases molecular weight and may enhance target selectivity .
  • Heterocyclic additions (e.g., oxadiazole) expand applications to antiviral research but reduce synthetic yield compared to simpler analogs .

Synthetic Efficiency: Chiral resolution methods for this compound achieve moderate yields (65.5%), whereas non-chiral analogs like 1-Benzyl-3-hydroxypyrrolidine are synthesized more efficiently (93%) .

Properties

IUPAC Name

(3S)-1-benzylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMXOIAIYXXXEE-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101385-90-4
Record name (3S)-1-(Phenylmethyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101385-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

The culture of the recombinant Escherichia coli HB101(pNTDRG1) as obtained in Example 8 was subjected to ultrasonic cell disruption using SONIFIRE 250 (product of BRANSON). To 20 ml of this cell disruption fluid, there were added 2 g of glucose, 1 mg of NAD and 1 g of N-benzyl-3-pyrrolidinone. This reaction mixture was stirred at 30° C. for 18 hours under a nitrogen atmosphere while adjusting the pH to 6.5 by adding 5 M hydrochloric acid and sodium hydroxide solution. After completion of the reaction, 2 ml of 5 M sodium hydroxide solution was added, and this reaction mixture was extracted with toluene. The solvent was then removed from the extract by an evaporator, and the extract was analyzed. Then, N-benzyl-3-pyrrolidinol was obtained in 96% yield. The N-benzyl-3-pyrrolidinol formed on that occasion was the R form with an optical purity of 99.9% ee.
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Synthesis routes and methods II

Procedure details

It has been found that alkane-degrading microorganisms are excellent biocatalysts for the hydroxylation of N-benzylpyrrolidine to optically active N-benzyl-3-hydroxy-pyrrolidine. Examples are bacteria degrading n-alkane containing 4 or more C-atoms. By screening with a microtiter plate, 25 of a set of 70 strains degrading n-hexane, n-octane, n-decane, or n-dodedane, were found to be able to catalyse this hydroxylation (example 5). The enantioselectivity and relative activity of 14 selected alkane-degrading strains are shown in table 3 (example 6). Hydroxylation of N-benzylpyrrolidine with Pseudomonas putida P1 gave (R)-N-benzyl-3-hydroxypyrrolidine in 62% e.e.; hydroxylation of N-benzylpyrrolidine with the isolate HXN-1100 gave (R)-N-benzyl-3-hydroxypyrrolidine in 70% e.e.; surprisingly, hydroxylation of N-benzylpyrrolidine with the isolate HXN-200 gave (S)-N-benzyl-3-hydroxypyrrolidine in 53% e.e. (Pseudomonas putida P1 was isolated with n-octane as carbon source by van Beilen, J., ETH Zurich; the isolates HXN-1100 and HXN-200 were isolated with n-hexane as carbon source by Engesser, K.-H. and Plaggemeier, Th., University of Stuttgart; all these strains are in the strain collection of institute of Biotechnology, ETH Zurich).
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Synthesis routes and methods III

Procedure details

The enantiomeric excess (e.e.) of N-benzyl-3-hydroxy-pyrrolidine was measured by analytical HPLC with a chiral column [Chiracel OB-H (Daicel), 250 mm×4.6 mm; eluent: hexane/isopropanol (98:2); flow rate: 0.5 ml/min; detection wavelength: 210 nm; retention times: min for the (R)-form and 43.5 min for the (S)-form]. N-benzyl-3-hydroxy-pyrrolidine obtained from the hydroxylation of N-benzylpyrrolidine catalysed by Pseudomonas oleovorans GPo1 has 52% e.e. (R).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
(S)-1-Benzylpyrrolidin-3-ol
3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
(S)-1-Benzylpyrrolidin-3-ol
3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
(S)-1-Benzylpyrrolidin-3-ol
3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
(S)-1-Benzylpyrrolidin-3-ol
3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
(S)-1-Benzylpyrrolidin-3-ol
3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
(S)-1-Benzylpyrrolidin-3-ol

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